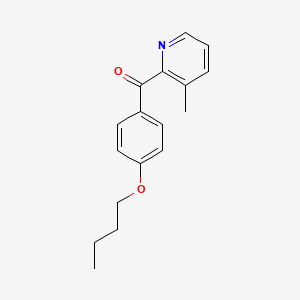
2-(4-Butoxybenzoyl)-3-methylpyridine
Vue d'ensemble
Description
2-(4-Butoxybenzoyl)-3-methylpyridine is a useful research compound. Its molecular formula is C17H19NO2 and its molecular weight is 269.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Electrospray Mass Spectrometry for Derivatized Compounds
A study by Harvey (2000) explores the electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus with various compounds, including derivatives similar to 2-(4-Butoxybenzoyl)-3-methylpyridine. This research demonstrates the utility of derivatization in enhancing mass spectrometric analysis, potentially applicable to the study of complex chemical structures like this compound for detailed molecular characterization (Harvey, 2000).
Coordination Polymers with Pyridine Derivatives
Pedireddi and Varughese (2004) discuss the synthesis and structural analysis of coordination polymers involving cobalt complexes with pyridine derivatives, highlighting the solvent-dependent self-assembly processes. This study underlines the importance of pyridine derivatives in designing coordination polymers with potential applications in materials science, which could be relevant for compounds like this compound in developing new materials with specific properties (Pedireddi & Varughese, 2004).
Synthesis of Heterocyclic Compounds
Bagdi et al. (2015) review the synthesis of imidazo[1,2-a]pyridines, highlighting methods such as condensation and multicomponent reactions. This review may provide insights into synthetic strategies that could be adapted for synthesizing this compound and exploring its applications in medicinal chemistry and material science (Bagdi et al., 2015).
Antioxidant Activity of Novel Derivatives
Yüksek et al. (2015) investigated the synthesis, in vitro antioxidant activity, and physicochemical properties of novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives. Although not directly related to this compound, this research indicates the potential for similar compounds to possess significant biological activities, suggesting an area of exploration for the compound (Yüksek et al., 2015).
Electrocatalysis of CO2 Reduction
A study by Begum and Pickup (2007) on the electrocatalysis of CO2 reduction by ruthenium complexes with benzothiazole derivatives shows the relevance of pyridine and related compounds in catalysis. This suggests potential catalytic applications for this compound in environmental chemistry and green technology (Begum & Pickup, 2007).
Propriétés
IUPAC Name |
(4-butoxyphenyl)-(3-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-3-4-12-20-15-9-7-14(8-10-15)17(19)16-13(2)6-5-11-18-16/h5-11H,3-4,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMRRFHLHZIENW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)C2=C(C=CC=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



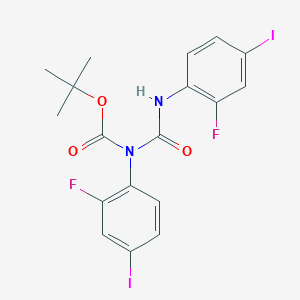

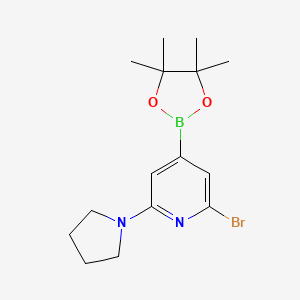
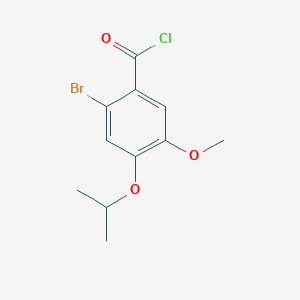
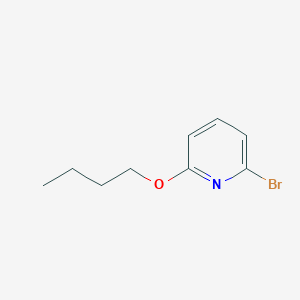
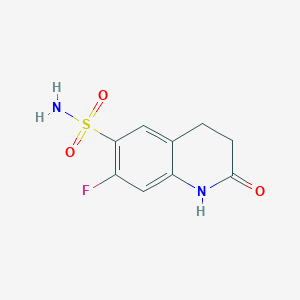
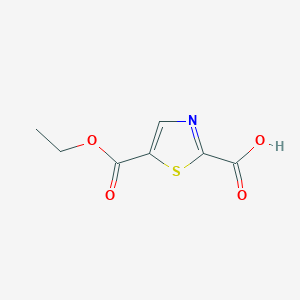
![2-Benzyl-2,6-diazaspiro[3.3]heptane](/img/structure/B1531065.png)
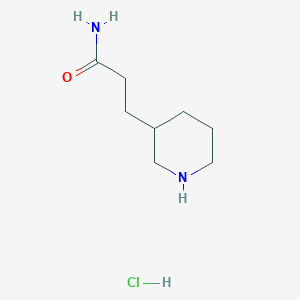
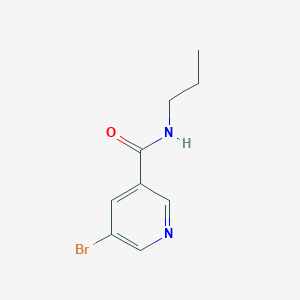

![Benzyl N-[(cyclopropylcarbamoyl)methyl]carbamate](/img/structure/B1531072.png)

